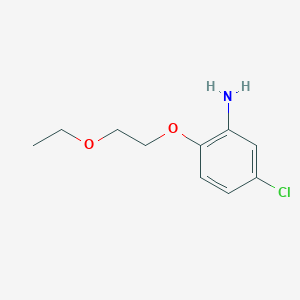

5-Chloro-2-(2-ethoxyethoxy)aniline

CAS No.: 946772-83-4

Cat. No.: VC8158883

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946772-83-4 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 5-chloro-2-(2-ethoxyethoxy)aniline |

| Standard InChI | InChI=1S/C10H14ClNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 |

| Standard InChI Key | OMEAIUGYVNPPMS-UHFFFAOYSA-N |

| SMILES | CCOCCOC1=C(C=C(C=C1)Cl)N |

| Canonical SMILES | CCOCCOC1=C(C=C(C=C1)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an aniline backbone substituted with a chlorine atom at the 5-position and a 2-ethoxyethoxy group at the 2-position. The ethoxyethoxy moiety introduces both hydrophilicity and conformational flexibility, which influence its reactivity and solubility. The SMILES notation for this structure is NC1=CC(Cl)=CC=C1OCCOCC, reflecting the amine group, chloro substituent, and ether linkages .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | Not explicitly reported | – |

| Boiling Point | Not available | – |

| Melting Point | Not available | – |

| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) | |

| Refractive Index | Not available | – |

The absence of certain data underscores the need for further experimental characterization.

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 5-Chloro-2-(2-ethoxyethoxy)aniline typically involves multi-step reactions:

-

Chlorination: Introduction of chlorine to the aniline backbone.

-

Etherification: Attachment of the 2-ethoxyethoxy group via nucleophilic substitution or coupling reactions .

A patent by US5041671A outlines a catalytic hydrogenation method for similar chloro-aniline derivatives, employing aromatic solvents (e.g., xylene) and palladium catalysts under hydrogen pressure . This approach ensures high yields (≥80%) and purity, critical for industrial scalability.

Laboratory-Scale Preparation

Small-scale synthesis may utilize milder conditions:

-

Reductive Amination: Reduction of nitro precursors using hydrogen donors (e.g., ) in ethanol .

-

Protection-Deprotection Strategies: Temporary protection of the amine group during etherification to prevent side reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in tranquilizers and antipsychotics. For instance, GB1561023A describes chloro-aniline derivatives as precursors for major tranquillizing agents, highlighting their role in modulating neurotransmitter activity .

Agrochemical Development

Chlorinated anilines are pivotal in synthesizing herbicides and pesticides. The chlorine atom enhances lipophilicity, facilitating membrane penetration in target organisms .

Material Science

Ether functionalities improve solubility in polymer matrices, making this compound a candidate for conductive polymers or coatings.

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data were available, but chlorinated aromatics generally exhibit persistence. Recommended disposal methods include incineration with scrubbers to prevent emissions .

| Supplier | Packaging | Price (USD) | Purity | Source |

|---|---|---|---|---|

| TRC | 25 mg | 45 | – | |

| Matrix Scientific | 500 mg | 205 | – | |

| AK Scientific | 1 g | 503 | – | |

| American Custom Chemicals | 1 g | 852.55 | 95% |

Prices reflect research-grade quantities, with bulk purchases potentially reducing costs.

Future Directions and Research Gaps

-

Synthetic Optimization: Developing greener catalysts (e.g., biocatalysts) to enhance yield and reduce waste.

-

Pharmacological Studies: Investigating bioactivity in neurological disorders.

-

Environmental Studies: Assessing biodegradability and long-term ecotoxicological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume